

Synthesis of Methylurea from Methylamine and Urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylurea**

Cat. No.: **B154334**

[Get Quote](#)

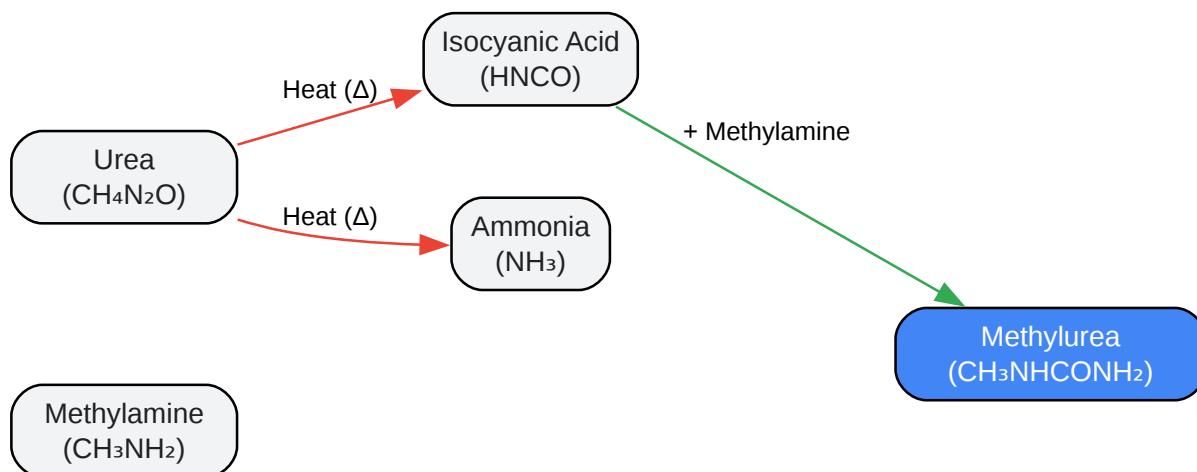
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **methylurea** from methylamine and urea. It covers various experimental methodologies, quantitative data on reaction parameters and yields, and a detailed look at the underlying reaction mechanism. This document is intended to be a valuable resource for professionals in chemical research and drug development.

Introduction

Methylurea is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The reaction of methylamine with urea presents a common and economically viable route for its production. This guide explores several key methods for this synthesis, including aqueous solution reactions, solvent-based approaches, and industrial-scale melt synthesis.

Reaction Mechanism


The synthesis of **methylurea** from methylamine and urea is generally understood to proceed through the thermal decomposition of urea to form isocyanic acid and ammonia as key intermediates. The highly reactive isocyanic acid then rapidly reacts with methylamine in a nucleophilic addition to yield the final product, **methylurea**.

The overall reaction can be summarized as follows:

- Urea Decomposition: $\text{CH}_4\text{N}_2\text{O}$ (Urea) \rightleftharpoons HNCO (Isocyanic Acid) + NH_3 (Ammonia)[1][2][3]
- Nucleophilic Addition: CH_3NH_2 (Methylamine) + HNCO (Isocyanic Acid) \rightarrow $\text{CH}_3\text{NHCONH}_2$ (**Methylurea**)[4][5]

The initial decomposition of urea is the rate-limiting step and is influenced by temperature.[4] At temperatures above 160°C, urea decomposes to ammonia and isocyanic acid.[3][6]

Below is a diagram illustrating the proposed reaction mechanism.

[Click to download full resolution via product page](#)

Figure 1: Proposed reaction mechanism for the synthesis of **methylurea**.

Experimental Protocols

Several methods for the synthesis of **methylurea** from methylamine and urea have been reported. The following sections detail some of the most common experimental procedures.

Aqueous Solution Method (from Methylamine Hydrochloride)

This method, adapted from Organic Syntheses, is a reliable laboratory-scale procedure.[7]

Procedure:

- In a suitable flask, dissolve methylamine hydrochloride in water.

- Add urea to the solution. The molar ratio of urea to methylamine hydrochloride is typically in excess, for example, 3:1.
- Add concentrated hydrochloric acid to make the solution acidic to methyl red.
- Gently boil the solution under reflux for approximately 3 hours, followed by vigorous boiling for 15 minutes.
- Cool the solution to room temperature.
- The **methylurea** can be isolated from the cooled solution, often after concentration and removal of by-products like ammonium chloride.

Solvent-Based Synthesis (under Atmospheric Pressure)

This method, described in a patent, utilizes an inert solvent and avoids the need for high-pressure equipment.[\[8\]](#)

Procedure:

- Suspend urea in a dry, inert solvent such as xylene in a reaction vessel equipped with a stirrer and a reflux condenser.
- Heat the suspension to a temperature between 120°C and 125°C.
- Slowly introduce a stream of methylamine into the heated suspension while stirring.
- Continue the addition of methylamine until a molar excess is achieved (e.g., approximately 2:1 methylamine to urea).
- After the addition is complete, cool the reaction mixture.
- Separate the precipitated **methylurea** by filtration and wash with a small amount of the solvent.

High-Pressure Aqueous Synthesis

This method, also from a patent, is suitable for achieving high yields and can be performed in an autoclave.[9]

Procedure:

- Charge an autoclave with urea and an aqueous solution of methylamine. An equimolar amount of methylamine to urea can be used.
- Heat the mixture to a temperature between 110°C and 120°C. The pressure will rise to approximately 25 atmospheres.
- Maintain the reaction at this temperature for about 2 hours.
- After cooling, evaporate the resulting aqueous solution, finally under vacuum.
- The residue, consisting of **methylurea** and unreacted urea, is then purified.

Industrial Scale: Urea Melt Method

On an industrial scale, **methylurea** is often produced by reacting methylamine with molten urea.[10] This continuous process is efficient for large-scale production.

General Procedure:

- Urea is melted and fed into a reaction column, such as a countercurrent bubble tray column.
- Methylamine gas or a concentrated solution is introduced into the column, reacting with the molten urea at temperatures between 110°C and 140°C.[10]
- A slight molar excess of methylamine to urea (e.g., 1.1:1 to 1.4:1) is typically maintained.[10]
- The reaction mixture flows down the column, and the product, a mixture containing **methylurea**, is collected at the bottom.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

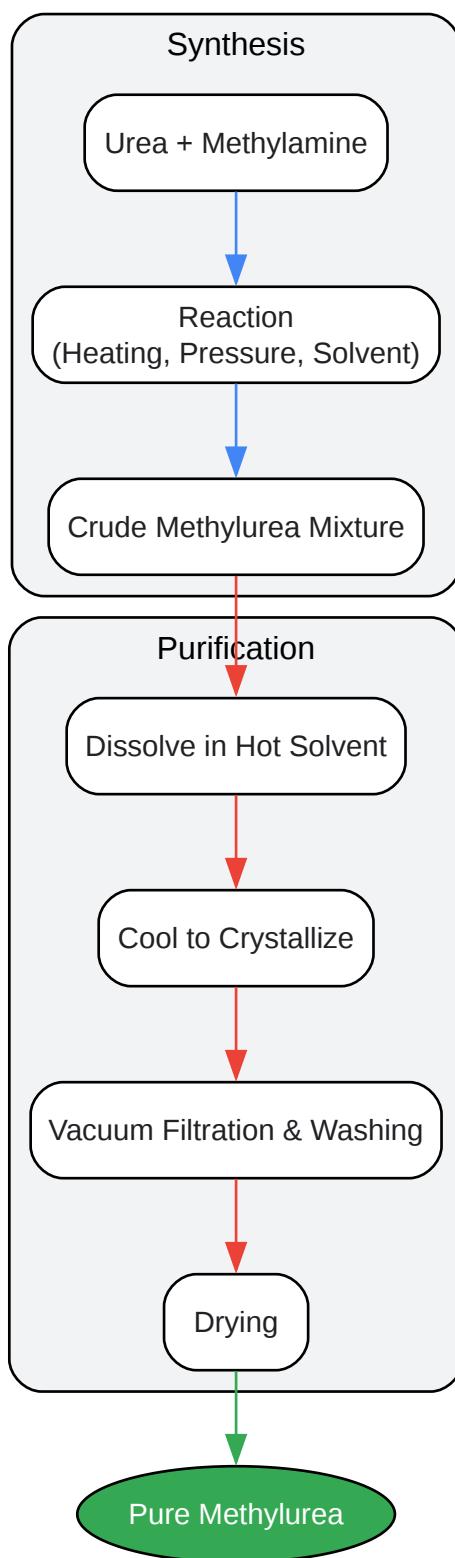
Table 1: Reaction Conditions and Yields for **Methylurea** Synthesis

Method	Reactants (Molar Ratio)	Solvent/ Medium	Temperature (°C)	Pressure	Time (h)	Yield (%)	Reference
Aqueous Solution	Urea : Methylene HCl (3.3:1)	Water	Boiling (Reflux)	Atmospheric	3	Not specified directly for methylurea, but the subsequent product yield is 66-72%	[7]
Solvent-Based	Urea : Methylene (1:1.95)	Xylene	120-125	Atmospheric	Not Specified	79	[8]
High-Pressure Aqueous	Urea : Methylene (1:1)	Water	110-120	~25 atm	2	~85 (based on methylene)	[9]
Melt (Continuous)	Urea : Methylene (1:1.3)	Molten Urea	140	Not Specified	18	~70 (in a product mixture)	[10]
Melt (Continuous)	Urea : Methylene (1:1.3) with N,N'-	Molten Urea	130	Not Specified	18	~78 (in a product mixture)	[10]

dimethylurea
catalyst

Purification

The primary method for purifying crude **methylurea** is recrystallization.


Recrystallization Protocol

Procedure:

- Dissolve the crude **methylurea** in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents include ethanol, water, or a mixture of ethanol and water.[\[11\]](#)[\[12\]](#)
- If the solution is colored or contains insoluble impurities, it can be hot-filtered, optionally after treatment with activated charcoal.[\[13\]](#)
- Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
- Further cooling in an ice bath can maximize the yield of the recrystallized product.
- Collect the purified crystals by vacuum filtration.[\[12\]](#)
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the crystals, for example, in a vacuum desiccator, to a constant weight.[\[7\]](#)

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of **methylurea** can be visualized as follows.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for **methylurea** synthesis.

Conclusion

The synthesis of **methylurea** from methylamine and urea is a versatile reaction that can be adapted to various scales and laboratory capabilities. The choice of method depends on factors such as the desired scale of production, available equipment, and required purity of the final product. Understanding the underlying reaction mechanism, involving the in-situ formation of isocyanic acid, is crucial for optimizing reaction conditions. The provided experimental protocols and quantitative data serve as a valuable starting point for the successful synthesis and purification of **methylurea** for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 2. Thermodynamics and reaction mechanism of urea decomposition [publikationen.bibliothek.kit.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4310692A - Process for the preparation of alkyl-ureas - Google Patents [patents.google.com]
- 9. DE855551C - Process for the production of mono- or symmetrical dimethyl urea - Google Patents [patents.google.com]
- 10. DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES - Google Patents [patents.google.com]

- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- To cite this document: BenchChem. [Synthesis of Methylurea from Methylamine and Urea: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154334#synthesis-of-methylurea-from-methylamine-and-urea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com